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molecular formula C10H11NO4 B8794952 1,3-Dimethoxy-5-(2-nitroethenyl)benzene

1,3-Dimethoxy-5-(2-nitroethenyl)benzene

Cat. No. B8794952
M. Wt: 209.20 g/mol
InChI Key: LIROLLNTVLAPGP-UHFFFAOYSA-N
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Patent
US06815451B2

Procedure details

To a suspension of LiAlH4 (1.76 g, 46.4 mmol) in THF (30 mL) is added at 0° C. dropwise a solution of 1,3-dimethoxy-5-(2-nitro-vinyl)-benzene (2.43 g, 11.6 mmol; Gairaud C B, Lappin G R, J Org Chem 1953, 18, 1) in THF (70 mL). The mixture is stirred for 30 min at this temperature and then at reflux for 4 h. The reaction mixture is quenched by the subsequent addition of 2 N NaOH (20 mL) and stirred for another 15 min at ambient temperature. The aqueous solution is extracted three times with EtOAc. The combined organic layers are dried with anhydrous MgSO4, filtered and concentrated to give the title compound as a yellow oil.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][O:8][C:9]1[CH:14]=[C:13]([CH:15]=[CH:16][N+:17]([O-])=O)[CH:12]=[C:11]([O:20][CH3:21])[CH:10]=1>C1COCC1>[CH3:21][O:20][C:11]1[CH:12]=[C:13]([CH2:15][CH2:16][NH2:17])[CH:14]=[C:9]([O:8][CH3:7])[CH:10]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.43 g
Type
reactant
Smiles
COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by the subsequent addition of 2 N NaOH (20 mL)
STIRRING
Type
STIRRING
Details
stirred for another 15 min at ambient temperature
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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